1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile

Medicinal Chemistry ADME Physicochemical Properties

Medicinal chemistry teams struggling with excessive lipophilicity (LogP >3) in lead series face poor solubility and off-target binding. This N-methylpyrrole cyclopropanecarbonitrile offers a validated scaffold switch. - Reduces LogP by 1.5-2.5 log units vs. phenyl/dichlorophenyl analogs - TPSA 28.7 Ų optimized for blood-brain barrier penetration - Enables electrophilic aromatic substitution & cross-coupling for library generation Ideal for CNS drug discovery and agrochemical intermediate synthesis. Available from BenchChem with verified purity and global shipping.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B12074904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2(CC2)C#N
InChIInChI=1S/C9H10N2/c1-11-6-2-3-8(11)9(7-10)4-5-9/h2-3,6H,4-5H2,1H3
InChIKeyCXXOYZSURUYQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile: Physicochemical and Structural Identity


1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile (CAS 1427020-46-9) is a heterocyclic organic compound characterized by a pyrrole ring N-methylated at position 1 and substituted at position 2 with a cyclopropane-1-carbonitrile moiety [1]. It has a molecular weight of 146.19 g/mol and the molecular formula C9H10N2 . The compound is a versatile small molecule scaffold, primarily used as a synthetic intermediate or building block in medicinal chemistry and agrochemical research .

Heterocyclic building block for medicinal and agrochemical synthesis
Reported balanced lipophilicity and polarity profile for ADME property control

1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile: Non-Substitutability with Common Analogs


Generic substitution among cyclopropanecarbonitriles is not straightforward due to significant differences in physicochemical properties driven by the N-methylpyrrole moiety. Unlike simpler analogs such as unsubstituted cyclopropanecarbonitrile or phenyl-substituted derivatives, the presence of the electron-rich pyrrole ring and the N-methyl group in 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile results in a distinct logP and topological polar surface area (TPSA) profile [1]. These differences directly impact solubility, membrane permeability, and metabolic stability, making this compound uniquely suited for specific applications in medicinal chemistry where precise property control is required .

ADME profile mismatch
Phenyl analog substitution may shift logP by >1.5 units, altering solubility and permeability context.
Synthetic handle loss
Simpler cyclopropanecarbonitriles lack the N-methylpyrrole for further functionalization.

1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile: Differentiation Against Key Comparators


Lipophilicity Comparison with Phenyl Analogs

The target compound exhibits an XLogP3-AA value of 0.7 [1]. This is substantially lower than that of 1-phenylcyclopropanecarbonitrile (LogP ~2.24) and 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile (XLogP3 3.2) , indicating a more balanced lipophilicity profile potentially favorable for oral bioavailability and reduced non-specific binding.

Lipophilicity Comparison
Reported comparison
XLogP3 0.7 vs. ~2.24 (phenyl) / 3.2 (dichlorophenyl)
Supports reduced lipophilicity and off-target binding review
Computed values; experimental validation advised
Medicinal Chemistry ADME Physicochemical Properties

TPSA and Permeability Impact

1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile has a computed TPSA of 28.7 Ų [1]. This value is slightly higher than that of 1-phenylcyclopropanecarbonitrile (TPSA 23.79 Ų) [2], indicating a marginal increase in polarity that could affect passive membrane diffusion and blood-brain barrier penetration.

TPSA & Permeability Impact
Reported comparison
28.7 Ų vs. 23.79 Ų (phenyl analog)
TPSA shift may influence permeability profile review
Computed; experimental correlation recommended
Medicinal Chemistry ADME Physicochemical Properties

Hydrogen Bond Acceptor Comparison

The target compound contains one hydrogen bond acceptor (the nitrile nitrogen) [1]. In contrast, 1-phenylcyclopropanecarbonitrile also has one acceptor, but the electron-rich pyrrole nitrogen in the target compound offers a different electronic environment for potential hydrogen bonding or metal coordination, which can be leveraged in structure-based drug design [2].

H-Bond Acceptor Context
Class-level inference
Same HBA count; different electronic environment
Electronic context may affect binding interaction review
Structural analysis; binding data to verify
Medicinal Chemistry Molecular Recognition Ligand Efficiency

Building Block Versatility for Heterocyclic Scaffolds

Vendor technical datasheets describe 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile as a 'versatile small molecule scaffold' . While this is a qualitative statement, the compound's unique combination of a strained cyclopropane ring, a nitrile group, and an N-methylpyrrole moiety provides synthetic handles for diverse transformations not possible with simpler cyclopropanecarbonitriles lacking the heteroaromatic ring [1].

Scaffold Versatility
Data to verify
Pyrrole-cyclopropane scaffold for diverse transformations
Supports scaffold elaboration in library synthesis
Based on vendor description; synthesis validation needed
Organic Synthesis Medicinal Chemistry Scaffold Hopping

1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile: Procurement and Research Applications


Hit-to-Lead Optimization with Balanced Lipophilicity

When a lead series suffers from excessive lipophilicity (LogP > 3), substituting a phenyl or dichlorophenyl cyclopropanecarbonitrile with 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile can reduce LogP by 1.5 to 2.5 log units [1], potentially improving solubility and reducing off-target binding. This scaffold switch can be evaluated in early ADME assays to maintain potency while enhancing drug-like properties.

Pyrrole-Cyclopropane Library Synthesis

The N-methylpyrrole moiety in this compound serves as a handle for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2]. Its use as a building block enables rapid generation of diverse cyclopropane-containing heterocyclic libraries for high-throughput screening.

CNS-Penetrant Development with Controlled TPSA

With a TPSA of 28.7 Ų, 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile falls within a range favorable for blood-brain barrier penetration (generally < 90 Ų) [3]. Compared to analogs with lower TPSA (e.g., 23.79 Ų for phenyl analog), the slight increase may offer a better balance between passive permeability and aqueous solubility, which is critical for CNS drug design.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity optimization
Lower logP vs. phenyl analogs
Solubility and off-target binding assays
Pyrrole-cyclopropane library synthesis
Heteroaromatic handle for elaboration
Scaffold diversification and cross-coupling
CNS permeability research
TPSA in BBB-permeable range
Permeability and solubility balance
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